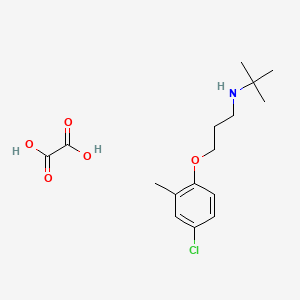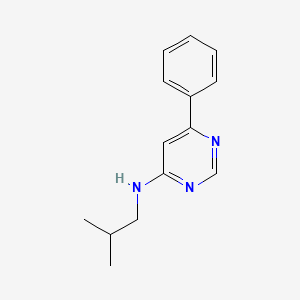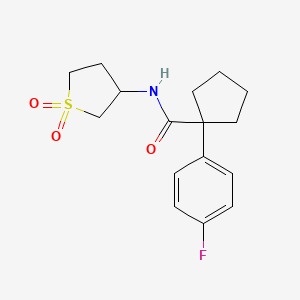![molecular formula C18H19ClN2O B6123419 (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety.
Applications De Recherche Scientifique
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety. Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain. By inhibiting GABA transaminase, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety.
Mécanisme D'action
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 works by inhibiting the activity of GABA transaminase, which is responsible for the metabolism of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can help to reduce the severity of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety. (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by seizures and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its ability to selectively inhibit GABA transaminase without affecting other enzymes in the brain. However, one of the limitations of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its high cost and complex synthesis process.
Orientations Futures
There are several future directions for the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of neurological disorders. One area of research is the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient and cost-effective synthesis methods for (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. Additionally, the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
Méthodes De Synthèse
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form the intermediate (4-chlorophenyl)[1-(3-pyridinyl)methyl]methanol. The intermediate is then reacted with piperidine and acetic anhydride to form (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. The synthesis of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 is a complex process that requires a high level of expertise and precision.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-5-15(6-8-17)18(22)16-4-2-10-21(13-16)12-14-3-1-9-20-11-14/h1,3,5-9,11,16H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRLKJJQHOFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)

![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)